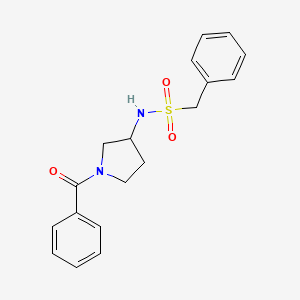
N-(1-benzoylpyrrolidin-3-yl)-1-phenylmethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-benzoylpyrrolidin-3-yl)-1-phenylmethanesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrrolidine ring substituted with a benzoyl group and a phenylmethanesulfonamide moiety, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzoylpyrrolidin-3-yl)-1-phenylmethanesulfonamide typically involves multi-step organic reactionsThe final step involves the sulfonamide formation using phenylmethanesulfonyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
N-(1-benzoylpyrrolidin-3-yl)-1-phenylmethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: Formation of corresponding sulfone or sulfoxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted sulfonamides.
Aplicaciones Científicas De Investigación
N-(1-benzoylpyrrolidin-3-yl)-1-phenylmethanesulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(1-benzoylpyrrolidin-3-yl)-1-phenylmethanesulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction pathways are essential to fully understand its mechanism .
Comparación Con Compuestos Similares
Similar Compounds
N-(1-benzylpyrrolidin-3-yl)arylbenzamides: These compounds share a similar pyrrolidine core but differ in their substituents, leading to variations in their biological activity and chemical properties.
Piperazine-containing compounds: These compounds also feature nitrogen-containing rings and are used in various therapeutic applications.
Uniqueness
N-(1-benzoylpyrrolidin-3-yl)-1-phenylmethanesulfonamide stands out due to its unique combination of a benzoyl group and a phenylmethanesulfonamide moiety, which imparts distinct chemical reactivity and potential biological activity.
Propiedades
IUPAC Name |
N-(1-benzoylpyrrolidin-3-yl)-1-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c21-18(16-9-5-2-6-10-16)20-12-11-17(13-20)19-24(22,23)14-15-7-3-1-4-8-15/h1-10,17,19H,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZJQLJXEFTYRCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NS(=O)(=O)CC2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-Fluoro-1-[[1-(methylsulfonylmethyl)cyclopropyl]methyl]pyridin-2-one](/img/structure/B6970722.png)
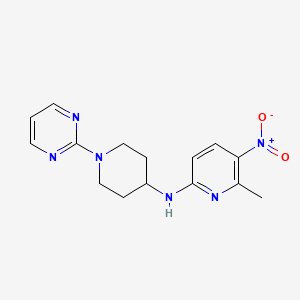
![1-(oxolan-2-yl)-N-[[5-(phenoxymethyl)-1H-1,2,4-triazol-3-yl]methyl]ethanamine](/img/structure/B6970741.png)
![[1-[6-(2-Thiophen-2-ylmorpholin-4-yl)pyrimidin-4-yl]pyrrolidin-2-yl]methanol](/img/structure/B6970752.png)
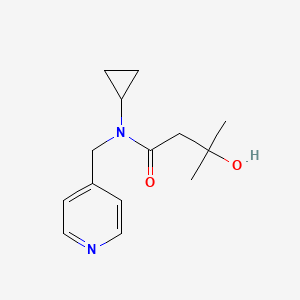
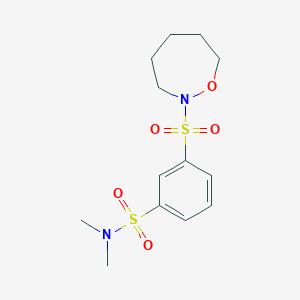

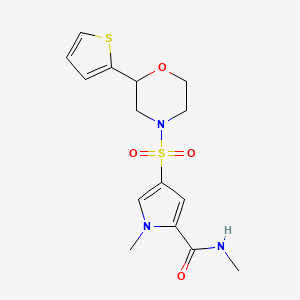
![2-[1-benzofuran-2-ylmethyl(methyl)amino]-N-(3-methyl-1,2-oxazol-5-yl)propanamide](/img/structure/B6970783.png)
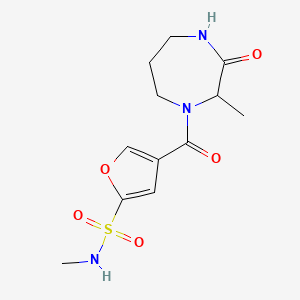
![4-methoxy-N-[(4-methoxy-1-methylcyclohexyl)methyl]azepane-1-carboxamide](/img/structure/B6970794.png)
![2-(2-hydroxyethyl)-N-[(4-methoxy-1-methylcyclohexyl)methyl]pyrrolidine-1-carboxamide](/img/structure/B6970797.png)
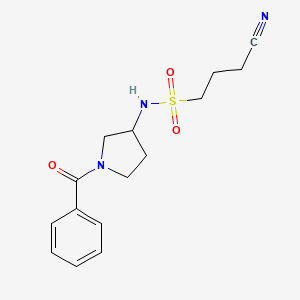
![3-(2-chlorophenyl)-N-[(4-hydroxy-1-propan-2-ylpiperidin-4-yl)methyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B6970825.png)
